Allyl alpha-D-galactopyranoside
Overview
Description
Allyl alpha-D-galactopyranoside: is a carbohydrate derivative with the molecular formula C9H16O6 and a molecular weight of 220.22 g/mol . It is a glycoside formed by the combination of an allyl group and alpha-D-galactopyranose. This compound is known for its applications in various fields, including synthetic chemistry and biological research.
Mechanism of Action
Target of Action
Allyl alpha-D-galactopyranoside is a synthetic intermediate used in oligosaccharide synthesis . .
Biochemical Pathways
This compound is involved in the synthesis of oligosaccharides . Oligosaccharides play various roles in biological systems, including cell-cell recognition and interaction, modulation of protein function, and host-microbe interaction.
Pharmacokinetics
Its solubility and lipophilicity, which can impact bioavailability, have been reported . It has a high GI absorption and is a P-gp substrate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at temperatures below -10°C . .
Biochemical Analysis
Biochemical Properties
Allyl alpha-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the synthesis of oligosaccharides. It interacts with enzymes such as galactosidases, which hydrolyze the glycosidic bond in galactopyranosides. This interaction is crucial for studying the enzymatic breakdown of carbohydrates and understanding the role of galactosidases in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways and gene expression. For instance, it can affect the expression of genes involved in carbohydrate metabolism, leading to changes in cellular metabolism. Additionally, this compound has been shown to impact cell signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes like galactosidases, leading to enzyme activation or inhibition. These interactions result in changes in gene expression and metabolic flux, highlighting the compound’s role in regulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may enhance certain metabolic pathways without causing adverse effects. At higher doses, it can lead to toxicity and other adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as galactosidases and glycosyltransferases, which play key roles in the synthesis and breakdown of carbohydrates. These interactions can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function. Understanding the transport and distribution mechanisms is essential for studying the compound’s effects in different biological contexts .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound may be localized to the lysosomes, where it interacts with lysosomal enzymes involved in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl alpha-D-galactopyranoside can be synthesized through the trichloroacetimidate method. This involves the reaction of D-galactose with allyl alcohol in the presence of a catalyst . The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Allyl alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of galactonic acid derivatives.
Reduction: Formation of allyl alcohol derivatives.
Substitution: Formation of substituted galactopyranosides.
Scientific Research Applications
Chemistry: Allyl alpha-D-galactopyranoside is used as a building block in the synthesis of more complex carbohydrate derivatives. It is also employed in the study of glycosidic bond formation and cleavage .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. It serves as a substrate for enzymes like galactosidases, which hydrolyze glycosidic bonds .
Medicine: It can be incorporated into hydrogels for controlled drug release, particularly in targeting specific tissues or organs .
Industry: this compound is used in the production of biodegradable and biocompatible materials. It is also employed in the formulation of environmentally friendly surfactants .
Comparison with Similar Compounds
- Phenyl alpha-D-galactopyranoside
- Methyl alpha-D-galactopyranoside
- Ethyl alpha-D-galactopyranoside
Comparison: Allyl alpha-D-galactopyranoside is unique due to the presence of the allyl group, which imparts distinct reactivity compared to other similar compounds. For instance, phenyl alpha-D-galactopyranoside has a phenyl group, which affects its solubility and reactivity differently. Methyl and ethyl alpha-D-galactopyranosides have shorter alkyl chains, resulting in different physical and chemical properties .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-NXRLNHOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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